![molecular formula C17H21F3N2O3 B5653673 1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5653673.png)
1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical reactions, including nucleophilic substitution and acylation processes. For instance, efficient methods for the preparation of piperidine derivatives have been developed, utilizing nucleophilic substitution reactions with silyl enolates under catalytic conditions to afford substituted piperidines with high selectivity (Okitsu, Suzuki, & Kobayashi, 2001). This methodology might be applicable or adaptable for the synthesis of 1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide, considering the structural similarities.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of piperidine derivatives with biological targets. Advanced techniques such as X-ray crystallography, NMR analysis, and theoretical calculations (DFT) are employed to elucidate the geometry, conformations, and electronic structure of these compounds. For example, the synthesis and structural elucidation of novel benzodifuranyl derivatives, including molecular docking and DFT studies, provide insights into their potential biological activities (El Gaafary et al., 2021).
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, including methoxylation, to introduce or modify functional groups. The anodic methoxylation of piperidines, for example, results in the formation of methoxy derivatives with distinct stereochemistry (Duquet, Callens, Borremans, & Anteunis, 2010). These reactions are essential for the synthesis of compounds with specific properties and activities.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystalline structure of a Schiff base derived from piperidine, characterized by X-ray diffraction, revealed insights into its molecular packing and interactions (Xu et al., 2012). These properties are critical for the compound's stability, formulation, and biological activity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of piperidine derivatives. For instance, the synthesis and evaluation of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate demonstrated the importance of chemical modifications for achieving desired biological effects (Wang, Wang, Tang, & Xu, 2015).
properties
IUPAC Name |
1-(2-methoxyacetyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-25-11-15(23)22-8-6-12(7-9-22)16(24)21-10-13-4-2-3-5-14(13)17(18,19)20/h2-5,12H,6-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZRCQDWWKHSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide |
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